Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate
Vue d'ensemble
Description
Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate is a useful research compound. Its molecular formula is C30H38N4O7 and its molecular weight is 566.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chirality and Cyclisation Reactions
Research by Betts et al. (1999) explored the role of 'hidden' axial chirality in cyclisation reactions involving enol(ate) intermediates. They demonstrated that certain methyl thiazolidine carboxylates undergo base-induced cyclisation to produce compounds with high enantiomeric purity, highlighting the stereoselective nature of these reactions. This study may illustrate the interest in synthesizing complex molecules with specific chiral configurations for potential applications in drug development and chemical synthesis (Betts et al., 1999).
Heterocyclic Compound Synthesis
The work by Racheva et al. (2008) on five-membered 2,3-dioxo heterocycles shows how reactions of pyrrolo[2,1-c][1,4]benzoxazine triones with α-enamino esters can lead to substituted cyclopentane derivatives, a process of interest for creating molecules with potential antibacterial properties (Racheva et al., 2008).
Antibacterial Agents
Fluoronaphthyridines have been studied for their potential as antibacterial agents, as demonstrated by Bouzard et al. (1992). Their research into 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids showed variations in in vitro and in vivo activity based on structural modifications, underscoring the importance of structural diversity in medicinal chemistry (Bouzard et al., 1992).
Cannabinoid Receptor Studies
Research into the human cannabinoid CB1 receptor by Landsman et al. (1997) found that certain compounds act as inverse agonists. This study highlights the relevance of complex organic molecules in probing physiological receptors and could inform the design of drugs targeting the endocannabinoid system (Landsman et al., 1997).
Antituberculosis Activity
Jaso et al. (2005) synthesized and evaluated new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for their antituberculosis activity. Their research underscores the ongoing search for new therapeutic agents against tuberculosis and the role of synthetic organic chemistry in this endeavor (Jaso et al., 2005).
Mécanisme D'action
Target of Action
The compound, also known as Grazoprevir , primarily targets the Hepatitis C Virus (HCV) protease . This protease plays a crucial role in the lifecycle of the HCV, particularly in the splitting of the virus’s polyprotein into functional virus proteins .
Mode of Action
Grazoprevir acts as a protease inhibitor . It binds to the HCV protease, specifically NS3 and NS4A , and inhibits its function . This inhibition prevents the virus from splitting its polyprotein into functional virus proteins, thereby disrupting the lifecycle of the HCV .
Biochemical Pathways
The primary biochemical pathway affected by Grazoprevir is the HCV lifecycle . By inhibiting the NS3 and NS4A protease, Grazoprevir prevents the maturation of the virus, thus stopping the infection from progressing .
Pharmacokinetics
It is known that the compound is often used in combination with other drugs like elbasvir or ribavirin
Result of Action
The result of Grazoprevir’s action is the inhibition of the HCV lifecycle . By preventing the maturation of the virus, the compound effectively halts the progression of the infection .
Propriétés
IUPAC Name |
methyl (1R,13E,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O7/c1-30(2,3)25-27(35)34-16-19(15-23(34)28(36)39-5)40-26-21(31-20-12-11-18(38-4)14-22(20)32-26)10-8-6-7-9-17-13-24(17)41-29(37)33-25/h8,10-12,14,17,19,23-25H,6-7,9,13,15-16H2,1-5H3,(H,33,37)/b10-8+/t17-,19-,23+,24-,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQATNLQHJOIB-IZMSVSEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3C=CCCCC5CC5OC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3/C=C/CCC[C@@H]5C[C@H]5OC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (33R,35S,91R,92R,5S,E)-5-(tert-butyl)-17-methoxy-4,7-dioxo-2,8-dioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopropanacyclotetradecaphan-13-ene-35-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.